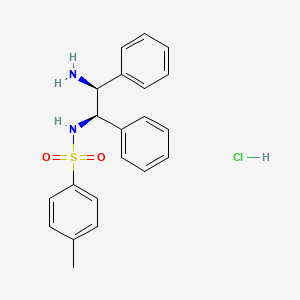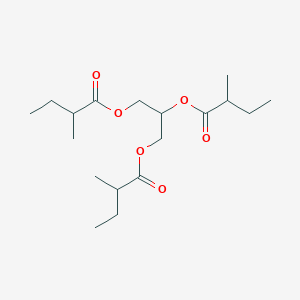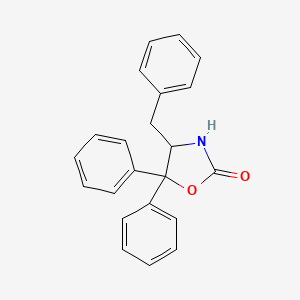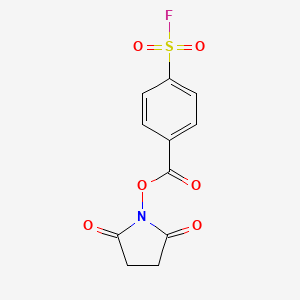
N-((1R,2S)-2-Amino-1,2-diphenylethyl)-4-methylbenzenesulfonamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1R,2S)-2-Amino-1,2-diphenylethyl)-4-methylbenzenesulfonamide hydrochloride is a synthetic compound known for its diverse applications in scientific research. This compound features a complex structure with both aromatic and aliphatic components, making it a versatile candidate for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((1R,2S)-2-Amino-1,2-diphenylethyl)-4-methylbenzenesulfonamide hydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with (1R,2S)-2-Amino-1,2-diphenylethanol and 4-methylbenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine.
Procedure: The (1R,2S)-2-Amino-1,2-diphenylethanol is first converted to its corresponding sulfonamide by reacting with 4-methylbenzenesulfonyl chloride. The product is then purified through recrystallization or chromatography.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and product yield.
Purification: Employing industrial-scale purification techniques such as large-scale chromatography or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-((1R,2S)-2-Amino-1,2-diphenylethyl)-4-methylbenzenesulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
N-((1R,2S)-2-Amino-1,2-diphenylethyl)-4-methylbenzenesulfonamide hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The compound exerts its effects through various mechanisms:
Molecular Targets: It interacts with enzymes and proteins, inhibiting their activity or altering their function.
Pathways Involved: The compound can modulate signaling pathways, such as those involved in inflammation or pain perception, by binding to specific receptors or enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-((1R,2S)-2-Amino-1,2-diphenylethyl)-4-methylbenzenesulfonamide
- N-((1R,2S)-2-Amino-1,2-diphenylethyl)-4-chlorobenzenesulfonamide
- N-((1R,2S)-2-Amino-1,2-diphenylethyl)-4-nitrobenzenesulfonamide
Uniqueness
N-((1R,2S)-2-Amino-1,2-diphenylethyl)-4-methylbenzenesulfonamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methyl group enhances its lipophilicity and potentially its interaction with biological targets compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Propriétés
Formule moléculaire |
C21H23ClN2O2S |
|---|---|
Poids moléculaire |
402.9 g/mol |
Nom IUPAC |
N-[(1R,2S)-2-amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C21H22N2O2S.ClH/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;/h2-15,20-21,23H,22H2,1H3;1H/t20-,21+;/m0./s1 |
Clé InChI |
KELRRMRREFHMPP-JUDYQFGCSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)N[C@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)N.Cl |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(6S)-7-amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12818380.png)




![Thieno[2,3-f]benzofuran-4,8-dione](/img/structure/B12818410.png)

